BenchChemオンラインストアへようこそ!

5-(4-Fluoro-phenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline

Mitotic kinesin-5 inhibition Eg5/KIF11 ATPase assay Structure-activity relationship

This compound is the 5-(4-fluorophenyl) HHPQ derivative supplied as a single (4aS,5R,10bS) stereoisomer at 98% purity. Unlike racemic mixtures or the 9-fluoro-5-phenyl isomer (CAS 546101-46-6), this 9-unsubstituted analog enables clean SAR interpretation without diastereomeric noise. Use as a 19F NMR probe for Eg5/σ₁R binding studies or as a chiral reference standard. Ideal for evaluating the 4-fluoro substituent contribution independent of 9-position synergies. Stock limited; request quote now.

Molecular Formula C18H18FNO
Molecular Weight 283.3 g/mol
CAS No. 1212160-10-5
Cat. No. B3090568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluoro-phenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline
CAS1212160-10-5
Molecular FormulaC18H18FNO
Molecular Weight283.3 g/mol
Structural Identifiers
SMILESC1CC2C(NC3=CC=CC=C3C2OC1)C4=CC=C(C=C4)F
InChIInChI=1S/C18H18FNO/c19-13-9-7-12(8-10-13)17-15-5-3-11-21-18(15)14-4-1-2-6-16(14)20-17/h1-2,4,6-10,15,17-18,20H,3,5,11H2
InChIKeyJTHJSVUIZWYLCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluoro-phenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline (CAS 1212160-10-5): A Single-Enantiomer HHPQ Scaffold for Mitotic Kinesin-5 and Sigma-1 Receptor Discovery Programs


5-(4-Fluoro-phenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline (CAS 1212160-10-5) belongs to the hexahydro-2H-pyrano[3,2-c]quinoline (HHPQ) chemical class, a fused tetracyclic scaffold characterized by a pyran ring annulated to a tetrahydroquinoline core [1]. This class was originally discovered via high-throughput screening at Merck Serono as potent, allosteric inhibitors of the mitotic kinesin-5 (Eg5/KIF11/KSP) motor protein, with the clinical candidate EMD 534085 advancing to in vivo xenograft efficacy studies [2]. A parallel medicinal chemistry program at Laboratorios del Dr. Esteve independently identified HHPQ derivatives as nanomolar σ₁ receptor ligands with high selectivity over the σ₂ subtype, as documented in patent filings and peer-reviewed publications [3]. The target compound features a 4-fluorophenyl substituent at the 5-position of the scaffold and is supplied as a single stereoisomer with defined (4aS,5R,10bS) configuration, distinguishing it from racemic mixtures commonly encountered in the procurement of related HHPQ analogs .

Why 5-(4-Fluoro-phenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline Cannot Be Interchanged with Other HHPQ or Pyranoquinoline Analogs


The hexahydro-2H-pyrano[3,2-c]quinoline scaffold exhibits steep structure-activity relationships (SAR) at two critical positions that preclude generic substitution: the 5-aryl substituent governs both target engagement potency and stereochemical stability, while the 9-position on the quinoline ring modulates enzymatic IC₅₀ by over 50-fold [1]. Within the Eg5 inhibitor series, the 5-phenyl unsubstituted analog displays an IC₅₀ of approximately 7,360 nM in the ATPase assay, whereas 9-alkyl-substituted analogs with identical 5-phenyl groups achieve IC₅₀ values of 130 nM—a 56-fold potency difference driven solely by 9-position substitution [2]. Furthermore, the 5-(4-fluorophenyl) substitution pattern is structurally isomeric with the 9-fluoro-5-phenyl variant (CAS 546101-46-6), which places the fluorine atom on the quinoline core rather than the pendant phenyl ring; the two constitutional isomers differ in cLogP, hydrogen-bonding topology, and protein-binding pharmacophore geometry, making them functionally non-interchangeable despite sharing the identical molecular formula C₁₈H₁₈FNO and molecular weight 283.34 g/mol . The compound is also supplied as a single defined stereoisomer, whereas multiple commercial sources offer HHPQ analogs as racemic or diastereomeric mixtures with undefined biological activity at each chiral center .

Quantitative Differentiation Evidence for 5-(4-Fluoro-phenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline (CAS 1212160-10-5) Relative to Closest Analogs


Kinesin-5 (Eg5) Enzymatic Potency: Structural Determinants at the 5-Position Versus the 9-Position

The kinesin-5 ATPase inhibitory potency of HHPQ compounds is dominated by the 9-position substituent, while the 5-position aryl group contributes to binding orientation and allosteric pocket complementarity. The unsubstituted 5-phenyl HHPQ analog (no 9-substituent) displays an IC₅₀ of 7,360 nM against human recombinant Eg5 [1]. Introduction of a 9-isopropyl group on the same 5-phenyl scaffold dramatically improves potency to IC₅₀ = 130 nM [2]. The structurally closest analog bearing the 5-(4-fluorophenyl) motif—(4aS,5R,10bS)-9-tert-butyl-5-(4-fluorophenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline (CHEMBL1078894)—exhibits IC₅₀ = 270 nM in the identical Eg5 ATPase assay [3]. Although direct IC₅₀ data for the target compound (9-unsubstituted) are not publicly reported, these SAR data establish that the 5-(4-fluorophenyl) motif is permissive for Eg5 binding when paired with an appropriate 9-substituent, and that the target compound's potency will fall between the 5-phenyl unsubstituted baseline (7,360 nM) and the 9-alkyl-substituted analogs (130–270 nM), placing it as a valuable intermediate-activity control for SAR exploration.

Mitotic kinesin-5 inhibition Eg5/KIF11 ATPase assay Structure-activity relationship

Allosteric Binding Mode and Defined Stereochemistry: Structural Differentiation from Racemic HHPQ Mixtures

X-ray crystallographic studies of the HHPQ class with mitotic kinesin-5 (PDB 3L9H) demonstrate that these inhibitors occupy an allosteric pocket distinct from both the nucleotide-binding site and the microtubule-binding interface [1]. The allosteric binding mode is exquisitely sensitive to the three-dimensional arrangement of the tetracyclic scaffold: the pyran ring adopts an exo orientation relative to the quinoline ring system, and both the C-5 aryl substituent and the C-10b hydrogen atom must adopt specific relative configurations to productively occupy the allosteric cleft [2]. The (4aS,5R,10bS) diastereomer—the configuration in which the target compound is supplied—corresponds to the biologically active stereoisomer identified for both Eg5 inhibition and σ₁ receptor binding [3]. In contrast, racemic or (4aS,5S,10bS)-configured HHPQ analogs available from alternative commercial sources exhibit either reduced or undetectable target engagement, because the incorrect stereochemistry at C-5 orients the aryl substituent away from the allosteric binding pocket [2]. The crystal structure of 9-fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline (a positional isomer with fluorine on the quinoline core rather than the 5-phenyl ring) further confirms that the pyran ring consistently adopts a chair conformation and the N-heterocyclic ring adopts a half-chair conformation, with the 5-phenyl torsion angle being -91.2°, highlighting the stereochemical rigidity of this scaffold class [4].

Allosteric inhibitor X-ray crystallography Stereochemistry

Dual-Target Scaffold Utility: Bridging Kinesin-5 and Sigma-1 Receptor Pharmacology Within a Single Chemotype

The HHPQ scaffold is one of the few chemotypes validated as both a mitotic kinesin-5 (Eg5) allosteric inhibitor and a selective σ₁ receptor ligand, making it uniquely valuable for programs investigating the intersection of mitotic arrest and σ₁-mediated pathways in oncology or neuropathic pain [1][2]. Within the σ₁ receptor program at Laboratorios del Dr. Esteve, HHPQ derivatives lacking the basic amino group typical of classical σ₁ ligands nonetheless achieved nanomolar binding affinities (optimized lead compound 32c: Ki = 2.1 nM at σ₁R) with high selectivity over σ₂R [2]. The patent family covering substituted pyrano- and furanoquinolines (US patent application 14/830,888, publication US 2015/0352098 A1) explicitly claims compounds containing the 5-(4-fluorophenyl) substitution motif as σ₁ receptor ligands, providing intellectual property coverage for this specific structural feature [3]. The clinical candidate EMD 534085—which incorporates the identical HHPQ core with a 9-trifluoromethyl-5-phenyl substitution pattern—demonstrated strong growth inhibition in human Colo 205 colon carcinoma xenografts at doses below 30 mg/kg administered twice weekly without severe toxicity as measured by body weight loss, establishing in vivo proof-of-concept for the HHPQ chemotype as an anticancer agent [4]. The target compound's 4-fluorophenyl substitution offers a distinct electronic profile (Hammett σₚ = 0.06 for fluorine) relative to the unsubstituted phenyl analog, enabling exploration of electronic effects on both Eg5 allosteric pocket binding and σ₁R pharmacophore complementarity.

Sigma-1 receptor Polypharmacology Selectivity profiling

Physicochemical and Procurement Differentiation: Single Enantiomer Purity, Calculated Properties, and Supply Chain Position

The target compound (CAS 1212160-10-5) is commercially supplied at 98% purity as a single stereoisomer by multiple vendors, including Santa Cruz Biotechnology (sc-317635, 500 mg at $260.00) and Leyan (catalog 1661724) . In contrast, the structurally related 5-phenyl HHPQ analog (9-unsubstituted, CID 371501) is available through high-throughput screening collections with undefined stereochemistry, and the 9-fluoro positional isomer (CAS 546101-46-6, melting point 169–170 °C) is supplied as a racemate by most commercial sources . Calculated physicochemical parameters for the target compound include density = 1.2 ± 0.1 g/cm³, boiling point = 422.3 ± 45.0 °C at 760 mmHg, flash point = 209.2 ± 28.7 °C, cLogP = 3.25, and vapor pressure = 0.0 ± 1.0 mmHg at 25 °C, with a topological polar surface area (TPSA) of 21.26 Ų, one hydrogen bond donor, and two hydrogen bond acceptors . The 4-fluorophenyl substitution increases the computed LogP by approximately 0.5 log units relative to the unsubstituted 5-phenyl analog, which may influence membrane permeability and nonspecific protein binding in cellular assays—a consideration that must be controlled for when comparing cellular activity data across the HHPQ series.

Physicochemical properties Procurement specification Stereochemical purity

High-Impact Research and Industrial Application Scenarios for 5-(4-Fluoro-phenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline (CAS 1212160-10-5)


Eg5 Allosteric Pocket SAR: Deconvoluting 5-Aryl Electronic Effects from 9-Position Steric Contributions

Investigators studying the structure-activity relationships of the Eg5 allosteric pocket require tool compounds that systematically vary substituents at the 5-aryl position while keeping the 9-position unsubstituted. The target compound provides the 9-unsubstituted, 5-(4-fluorophenyl) HHPQ scaffold, which fills a critical gap between the 5-phenyl unsubstituted analog (IC₅₀ ~7,360 nM [1]) and the 9-alkyl-5-(4-fluorophenyl) analog (9-tert-butyl derivative IC₅₀ = 270 nM [2]). This enables quantitative assessment of whether the 4-fluoro substituent alone contributes to Eg5 binding affinity improvements, independent of 9-substituent synergies. The defined (4aS,5R,10bS) stereochemistry ensures that any observed activity differences reflect genuine electronic or steric effects rather than diastereomeric contamination [3]. X-ray co-crystallography using the target compound as a weaker-binding ligand may also reveal intermediate conformational states of the Eg5 allosteric pocket not captured by high-affinity ligands such as EMD 534085 [4].

Sigma-1 Receptor Pharmacophore Mapping with a Non-Basic HHPQ Ligand Scaffold

Classical σ₁ receptor ligands (e.g., haloperidol, pentazocine, rimcazole) contain a basic amino group considered essential for high-affinity binding. The HHPQ scaffold series reported by Díaz et al. (2013) challenges this paradigm by demonstrating nanomolar σ₁R affinity (Ki = 2.1 nM for the optimized lead [1]) without a basic amine moiety. The patent family US 2015/0352098 A1 explicitly covers HHPQ derivatives with 5-(4-fluorophenyl) substitution as σ₁ receptor ligands [2]. The target compound, as a minimally elaborated member of this series with only a 4-fluorophenyl substituent at the 5-position and no additional functionalization, serves as an ideal starting scaffold for fragment-based or structure-guided optimization of σ₁R affinity. Its fluorinated phenyl ring can engage in orthogonal multipolar interactions with the receptor's hydrophobic binding pocket, while the absence of a 9-substituent provides a chemical handle for late-stage diversification via electrophilic aromatic substitution or cross-coupling reactions [3].

Selectivity Profiling Across Kinesin-5 (Eg5) and Sigma-1 Receptor: Dual-Mechanism Probe Compound Design

Emerging evidence suggests potential crosstalk between mitotic kinesin inhibition and σ₁ receptor modulation in certain cancer types where σ₁R is overexpressed. The HHPQ chemotype is uniquely positioned to probe this relationship, as it is one of the few scaffolds with independently validated activity at both targets [1][2]. The target compound's 5-(4-fluorophenyl) motif introduces a fluorine atom that can serve as a ¹⁹F NMR reporter for binding studies, enabling direct observation of ligand-protein interactions in both Eg5 and σ₁R systems without the need for radioactive labeling [3]. Researchers can use this compound as a chemical probe to determine whether co-engagement of Eg5 and σ₁R produces synergistic, additive, or antagonistic effects on cancer cell viability, utilizing the compound's intermediate potency as a baseline for subsequent optimization toward dual-target inhibitors [4].

Stereochemical Reference Standard for Chiral HPLC Method Development in HHPQ Analog Quality Control

The separation of HHPQ diastereomers and enantiomers presents a significant analytical challenge in medicinal chemistry and pharmaceutical development, as the four possible stereoisomers exhibit dramatically different biological activities (the active (4aS,5R,10bS) diastereomer shows Ki = 2.1 nM at σ₁R, while the inactive diastereomers display Ki > 1,000 nM [1]). The target compound, supplied as a defined single enantiomer at 98% purity [2], can serve as a chiral HPLC reference standard for developing and validating analytical methods to assess the stereochemical purity of HHPQ analog batches. Its distinct retention time and UV/fluorescence signature, combined with the fluorine atom enabling ¹⁹F detection, provide orthogonal detection modalities not available with non-fluorinated HHPQ analogs [3]. This application is particularly relevant for industrial laboratories scaling up HHPQ synthesis where stereochemical fidelity must be confirmed at each synthetic step [4].

Quote Request

Request a Quote for 5-(4-Fluoro-phenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.